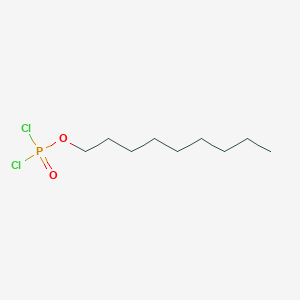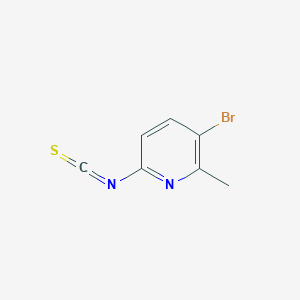
3-Bromo-6-isothiocyanato-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-isothiocyanato-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, an isothiocyanate group at the sixth position, and a methyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isothiocyanato-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the isothiocyanate group. One common method is as follows:
Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-2-methylpyridine.
Isothiocyanation: The brominated product is then reacted with thiophosgene (CSCl2) or potassium thiocyanate (KSCN) under basic conditions to introduce the isothiocyanate group at the sixth position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-isothiocyanato-2-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Addition Reactions: Reagents like primary amines (R-NH2) in the presence of a base such as triethylamine (Et3N).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products such as 3-azido-6-isothiocyanato-2-methylpyridine.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Bromo-6-isothiocyanato-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-isothiocyanato-2-methylpyridine depends on its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of key biological pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
3-Bromo-2-methylpyridine: Similar structure but without the isothiocyanate group, leading to different reactivity and applications.
6-Isothiocyanato-2-methylpyridine:
Uniqueness
3-Bromo-6-isothiocyanato-2-methylpyridine is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1360886-59-4 |
|---|---|
Molecular Formula |
C7H5BrN2S |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
3-bromo-6-isothiocyanato-2-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-6(8)2-3-7(10-5)9-4-11/h2-3H,1H3 |
InChI Key |
BRYVCKZNXDDZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


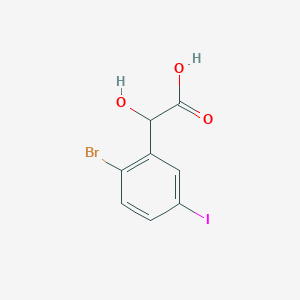
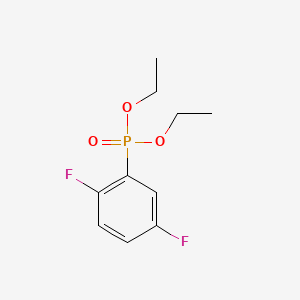
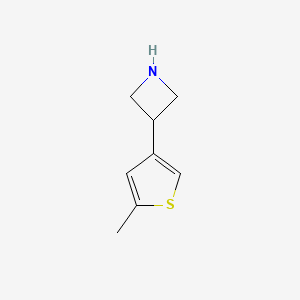
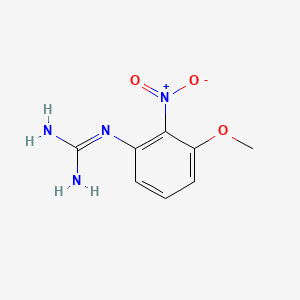
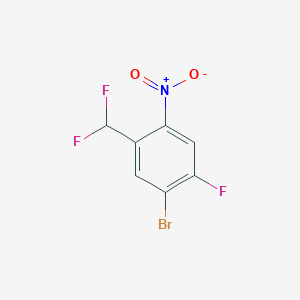
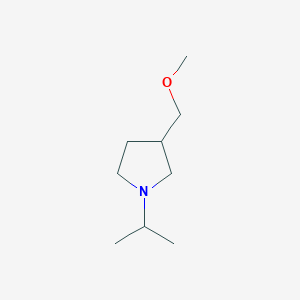
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)
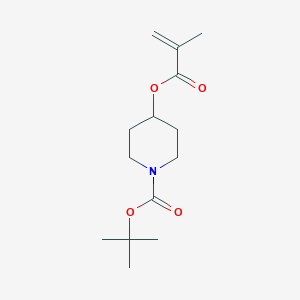

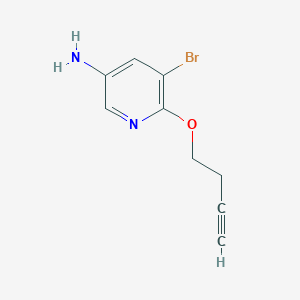
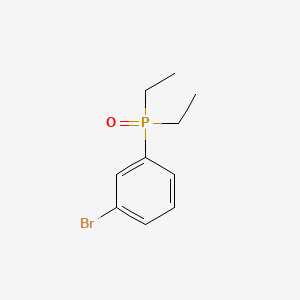
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
